molecular formula C10H18O B102494 4-Menthen-8-ol CAS No. 18479-65-7

4-Menthen-8-ol

Cat. No.: B102494
CAS No.: 18479-65-7
M. Wt: 154.25 g/mol
InChI Key: HMXMWOXFKFLOGK-UHFFFAOYSA-N
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Description

4-Menthen-8-ol: is an organic compound with the molecular formula C10H18O . It is also known by other names such as p-Mentha-3-ene-8-ol and 1-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl- . This compound is characterized by its cyclohexene ring structure with three methyl groups and a hydroxyl group attached, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods to synthesize 4-Menthen-8-ol involves the reaction of 4-methylcyclohexene-1-methanol with primary amines and triphenylamine under heating conditions. This reaction is catalyzed in an inert atmosphere to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha,alpha,4-Trimethylcyclohexene-1-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halides or other substituted derivatives.

Scientific Research Applications

Alpha,alpha,4-Trimethylcyclohexene-1-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Menthen-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the cyclohexene ring and methyl groups contribute to its hydrophobic interactions, affecting its solubility and reactivity in different environments .

Comparison with Similar Compounds

  • p-Mentha-3-ene-8-ol
  • 1-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-

Comparison: Alpha,alpha,4-Trimethylcyclohexene-1-methanol is unique due to its specific arrangement of methyl groups and the presence of a hydroxyl group on the cyclohexene ring. This structural uniqueness imparts distinct chemical and physical properties, making it valuable in various applications compared to its similar counterparts .

Properties

CAS No.

18479-65-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

2-(4-methylcyclohexen-1-yl)propan-2-ol

InChI

InChI=1S/C10H18O/c1-8-4-6-9(7-5-8)10(2,3)11/h6,8,11H,4-5,7H2,1-3H3

InChI Key

HMXMWOXFKFLOGK-UHFFFAOYSA-N

SMILES

CC1CCC(=CC1)C(C)(C)O

Canonical SMILES

CC1CCC(=CC1)C(C)(C)O

58409-60-2
18479-65-7

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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